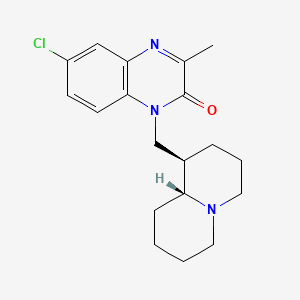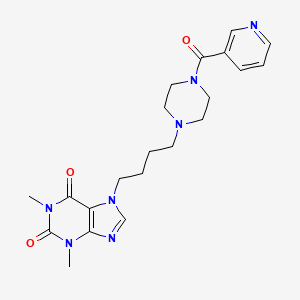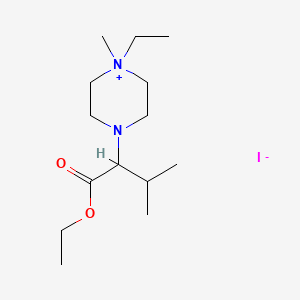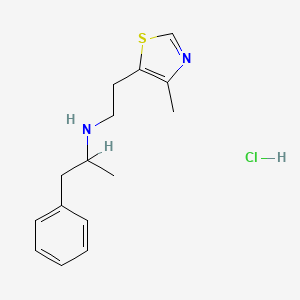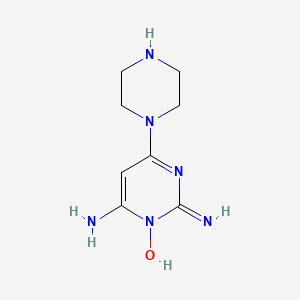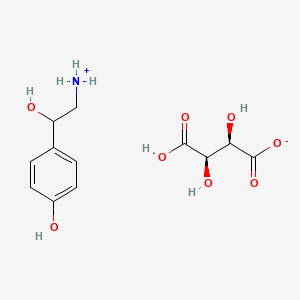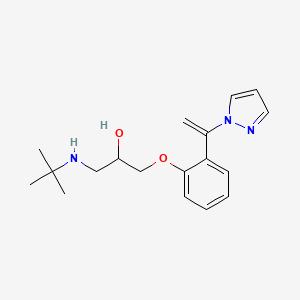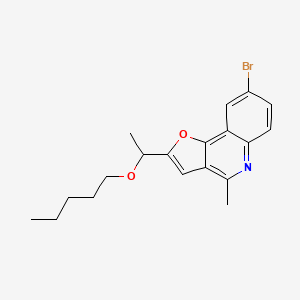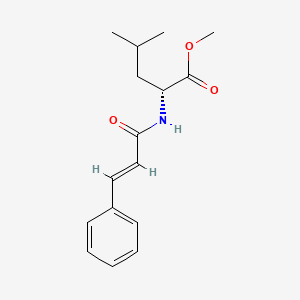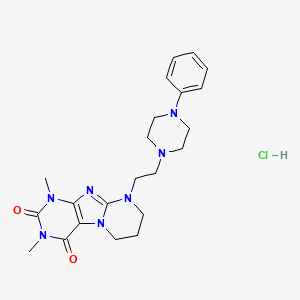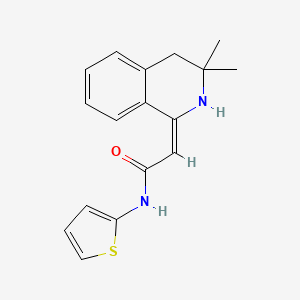
2-(3,4-Dihydro-3,3-dimethyl-1(2H)-isoquinolinylidene)-N-2-thienylacetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(3,4-Dihydro-3,3-dimethyl-1(2H)-isoquinolinylidene)-N-2-thienylacetamide is a complex organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes an isoquinoline core and a thienylacetamide moiety. Its distinct chemical properties make it a valuable subject for studies in chemistry, biology, medicine, and industry.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3,4-Dihydro-3,3-dimethyl-1(2H)-isoquinolinylidene)-N-2-thienylacetamide typically involves a multi-step process. One common method includes the following steps:
Formation of the Isoquinoline Core: This step involves the cyclization of appropriate precursors under acidic or basic conditions to form the isoquinoline ring.
Introduction of the Dimethyl Groups: The addition of dimethyl groups to the isoquinoline core is achieved through alkylation reactions using reagents such as methyl iodide.
Formation of the Thienylacetamide Moiety: This involves the reaction of thiophene derivatives with acetic anhydride to form the thienylacetamide group.
Coupling of the Two Moieties: The final step involves coupling the isoquinoline and thienylacetamide moieties under specific conditions, such as the use of coupling agents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial to maximize yield and purity. Continuous flow reactors and automated synthesis platforms are often employed to enhance efficiency and scalability.
化学反応の分析
Types of Reactions
2-(3,4-Dihydro-3,3-dimethyl-1(2H)-isoquinolinylidene)-N-2-thienylacetamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions using agents such as lithium aluminum hydride can convert the compound into reduced forms.
Substitution: Nucleophilic and electrophilic substitution reactions can occur at specific positions on the isoquinoline or thienylacetamide moieties.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenating agents like N-bromosuccinimide for electrophilic substitution.
Major Products Formed
Oxidation: Oxidized isoquinoline derivatives.
Reduction: Reduced isoquinoline or thienylacetamide derivatives.
Substitution: Halogenated isoquinoline or thienylacetamide derivatives.
科学的研究の応用
2-(3,4-Dihydro-3,3-dimethyl-1(2H)-isoquinolinylidene)-N-2-thienylacetamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of neurological disorders.
Industry: Utilized in the development of novel materials and as a precursor for the synthesis of specialty chemicals.
作用機序
The mechanism of action of 2-(3,4-Dihydro-3,3-dimethyl-1(2H)-isoquinolinylidene)-N-2-thienylacetamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in disease pathways, thereby exerting therapeutic effects.
類似化合物との比較
Similar Compounds
3,4-Dihydro-3,3-dimethyl-1(2H)-acridinone: Shares a similar isoquinoline core but lacks the thienylacetamide moiety.
N-2-Thienylacetamide: Contains the thienylacetamide group but lacks the isoquinoline core.
Uniqueness
2-(3,4-Dihydro-3,3-dimethyl-1(2H)-isoquinolinylidene)-N-2-thienylacetamide is unique due to its combined isoquinoline and thienylacetamide structure, which imparts distinct chemical and biological properties. This dual functionality makes it a versatile compound for various applications.
特性
CAS番号 |
170658-17-0 |
|---|---|
分子式 |
C17H18N2OS |
分子量 |
298.4 g/mol |
IUPAC名 |
(2E)-2-(3,3-dimethyl-2,4-dihydroisoquinolin-1-ylidene)-N-thiophen-2-ylacetamide |
InChI |
InChI=1S/C17H18N2OS/c1-17(2)11-12-6-3-4-7-13(12)14(19-17)10-15(20)18-16-8-5-9-21-16/h3-10,19H,11H2,1-2H3,(H,18,20)/b14-10+ |
InChIキー |
BRZLFNXCORLNMQ-GXDHUFHOSA-N |
異性体SMILES |
CC1(CC2=CC=CC=C2/C(=C\C(=O)NC3=CC=CS3)/N1)C |
正規SMILES |
CC1(CC2=CC=CC=C2C(=CC(=O)NC3=CC=CS3)N1)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




